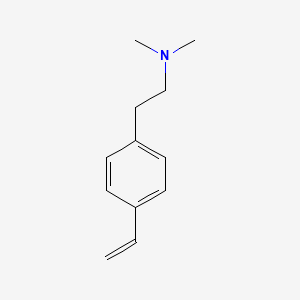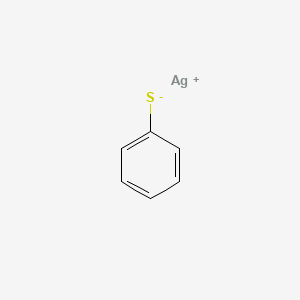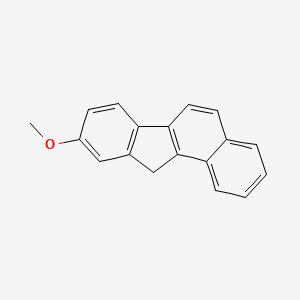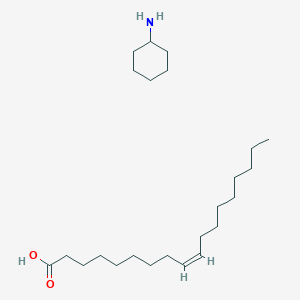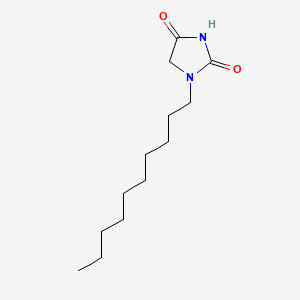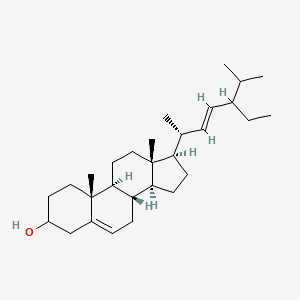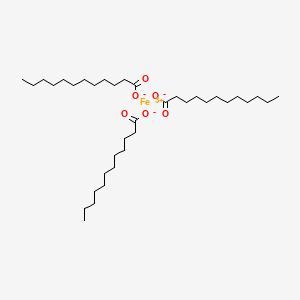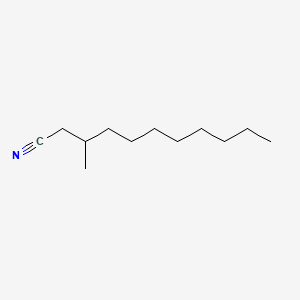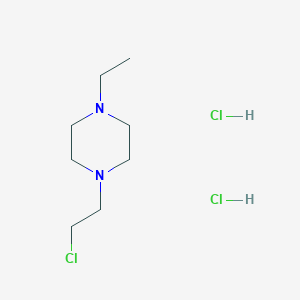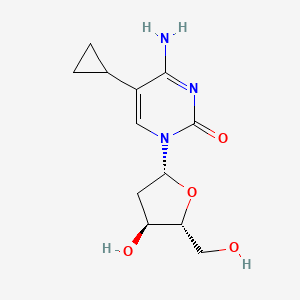
Cytidine, 5-cyclopropyl-2'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, 5-cyclopropyl-2’-deoxy- is a modified nucleoside analog that has garnered interest in various scientific fields due to its unique structural properties. This compound is a derivative of cytidine, where the hydroxyl group at the 2’ position is replaced with a hydrogen atom, and a cyclopropyl group is attached to the 5 position of the cytosine ring. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 5-cyclopropyl-2’-deoxy- typically involves multiple steps, starting from commercially available cytidine. The key steps include the protection of hydroxyl groups, selective halogenation at the 5 position, and subsequent cyclopropylation. The final deprotection yields the desired compound. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions and other standard organic synthesis techniques .
Industrial Production Methods
Industrial production of Cytidine, 5-cyclopropyl-2’-deoxy- follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, cost-effective reagents, and scalable purification methods. The process is designed to ensure the purity and consistency of the final product, which is crucial for its application in research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Cytidine, 5-cyclopropyl-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cytosine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Cytidine, 5-cyclopropyl-2’-deoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment, due to its ability to interfere with DNA replication and repair.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications
Mechanism of Action
The mechanism of action of Cytidine, 5-cyclopropyl-2’-deoxy- involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis. The compound targets various molecular pathways, including those involved in nucleotide metabolism and DNA repair .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside with similar structural properties but lacking the cyclopropyl group.
5-aza-2’-deoxycytidine: A nucleoside analog used in cancer therapy, known for its ability to inhibit DNA methylation.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent, known for its incorporation into DNA and subsequent inhibition of DNA synthesis
Uniqueness
Cytidine, 5-cyclopropyl-2’-deoxy- is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes involved in nucleic acid metabolism, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
143325-23-9 |
|---|---|
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-amino-5-cyclopropyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C12H17N3O4/c13-11-7(6-1-2-6)4-15(12(18)14-11)10-3-8(17)9(5-16)19-10/h4,6,8-10,16-17H,1-3,5H2,(H2,13,14,18)/t8-,9+,10+/m0/s1 |
InChI Key |
AXFOOZJGFNSVJT-IVZWLZJFSA-N |
Isomeric SMILES |
C1CC1C2=CN(C(=O)N=C2N)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
C1CC1C2=CN(C(=O)N=C2N)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



